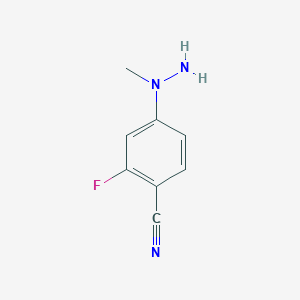

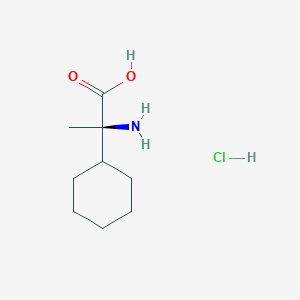

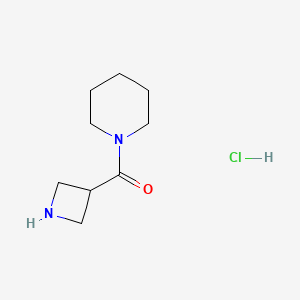

1-(Azetidin-3-ylcarbonyl)piperidine hydrochloride

Descripción general

Descripción

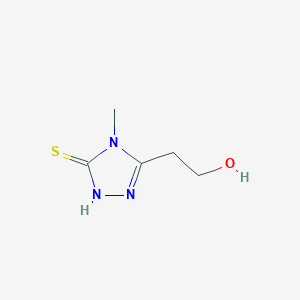

1-(Azetidin-3-ylcarbonyl)piperidine hydrochloride is a chemical compound with the molecular formula C9H17ClN2O and a molecular weight of 204.7 g/mol . It is primarily used for research purposes .

Synthesis Analysis

The synthesis of piperidine derivatives, such as 1-(Azetidin-3-ylcarbonyl)piperidine hydrochloride, is a significant area of research in organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported .Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines .Aplicaciones Científicas De Investigación

Advanced Building Blocks for Drug Discovery

Azetidine-based isosteres, including structures related to 1-(Azetidin-3-ylcarbonyl)piperidine hydrochloride, are synthesized for their potential utility as building blocks in lead optimization programs. These compounds demonstrate increased size and conformational flexibility compared to parent heterocycles, suggesting their utility in the development of novel pharmacophores (Feskov et al., 2019).

Synthesis and Reactivity

Azetidines and azetidin-2-ones are thermally stable and versatile in synthetic chemistry. They undergo reactions with electrophiles and nucleophiles, leading to the formation of amides, alkenes, and amines. These reactions facilitate the synthesis of cyclic products such as piperidines, highlighting their importance in synthetic organic chemistry (Singh et al., 2008).

Application in Medicinal Chemistry

The design and synthesis of novel neurokinin-2 (NK2) antagonists derived from azetidine and piperidine frameworks demonstrate the therapeutic potential of such compounds. These antagonists show increased stability and potency, indicating their relevance in developing treatments for diseases mediated by the NK2 receptor (Mackenzie et al., 2002).

Transformation to Piperidines

Azetidines serve as precursors for the stereoselective synthesis of piperidines, a process facilitated by reactions with various nucleophiles. This transformation underscores the utility of azetidine-containing compounds in accessing structurally diverse and pharmacologically relevant piperidine derivatives (Mollet et al., 2011).

Nicotinic Receptor Ligands

The exploration of azetidine and piperidine analogues as nicotinic acetylcholine receptor (nAChR) ligands reveals their potential in treating pain. These compounds exhibit varying degrees of binding affinity and analgesic efficacy, suggesting their significance in developing new analgesics (Balboni et al., 2000).

Safety And Hazards

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future directions in this field may involve the development of more efficient and cost-effective synthesis methods for piperidine derivatives, including 1-(Azetidin-3-ylcarbonyl)piperidine hydrochloride.

Propiedades

IUPAC Name |

azetidin-3-yl(piperidin-1-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c12-9(8-6-10-7-8)11-4-2-1-3-5-11;/h8,10H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLKAQAVMHLWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azetidin-3-ylcarbonyl)piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B1448389.png)

![4-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1448398.png)

![5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1448403.png)